molecular formula C15H18ClN3O B11144821 3-(2-chlorophenyl)-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide

3-(2-chlorophenyl)-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B11144821
M. Wt: 291.77 g/mol
InChI Key: QWLFEMAAOGELKO-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound that belongs to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with isobutylamine to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyrazole derivative. The reaction conditions often include the use of organic solvents such as toluene or dichloromethane and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as voltage-gated sodium and calcium channels. By binding to these channels, the compound can modulate neuronal activity and reduce excitability, which contributes to its anticonvulsant and analgesic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide
  • 3-(2,4-dichlorophenyl)-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide

Uniqueness

Compared to similar compounds, 3-(2-chlorophenyl)-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide exhibits unique pharmacological properties due to the specific positioning of the chlorine atom on the phenyl ring. This structural feature can influence its binding affinity and selectivity for molecular targets, thereby enhancing its therapeutic potential .

Biological Activity

3-(2-chlorophenyl)-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C13H16ClN3O, with a molecular weight of approximately 249.74 g/mol. Its structure includes a pyrazole ring substituted with a chlorophenyl group and an isobutyl group, contributing to its unique chemical properties and reactivity.

Biological Activity Overview

While specific biological activity data for this compound is limited, related pyrazole derivatives have been studied for various pharmacological effects, including:

  • Anti-inflammatory : Pyrazoles are often investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
  • Anticancer : Some pyrazole derivatives have shown efficacy against different cancer cell lines through mechanisms such as tubulin polymerization inhibition and cell cycle arrest .
  • Antimicrobial : Certain compounds within this class have demonstrated antimicrobial properties against various pathogens.

The mechanisms through which this compound may exert its biological effects include:

  • Enzyme Inhibition : Similar pyrazole compounds have been identified as inhibitors of COX enzymes, particularly COX-2, which is implicated in inflammation and cancer progression .
  • Cell Cycle Modulation : Some studies indicate that related compounds can arrest the cell cycle in specific phases, such as G2/M, potentially leading to reduced tumor growth .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with other structurally similar compounds is valuable. The following table summarizes key features of selected pyrazole derivatives:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
3-Isobutyl-1-methyl-1H-pyrazole-5-carboxylic acidC10H14N2O2Contains a carboxylic acid groupLacks halogen substitution
4-Chloro-1-isobutyl-3-methyl-1H-pyrazoleC8H13ClN2Different position of chlorine substitutionSimpler structure
3-Amino-1H-pyrazole-4-carboxamideC4H6N4OContains amino group instead of isobutylMore polar due to amino group

This comparison highlights the structural diversity among pyrazole compounds and their varying biological activities, positioning this compound for specific therapeutic applications.

Case Studies and Research Findings

Research on similar pyrazole compounds has provided insights into their biological activities:

  • Anticancer Activity : A study identified a derivative that inhibited tubulin polymerization with IC50 values in the low micromolar range, demonstrating potent anticancer properties .
  • Anti-inflammatory Effects : Another study reported that certain pyrazoles significantly reduced LPS-induced TNF-alpha release in vitro and showed anti-inflammatory effects in vivo by inhibiting microglial activation in animal models .
  • Binding Affinity Studies : Docking simulations have been employed to explore the binding interactions of pyrazoles with COX enzymes, revealing critical insights into their mechanism of action .

Properties

Molecular Formula

C15H18ClN3O

Molecular Weight

291.77 g/mol

IUPAC Name

5-(2-chlorophenyl)-2-methyl-N-(2-methylpropyl)pyrazole-3-carboxamide

InChI

InChI=1S/C15H18ClN3O/c1-10(2)9-17-15(20)14-8-13(18-19(14)3)11-6-4-5-7-12(11)16/h4-8,10H,9H2,1-3H3,(H,17,20)

InChI Key

QWLFEMAAOGELKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC(=NN1C)C2=CC=CC=C2Cl

Origin of Product

United States

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